5-(1H-imidazol-5-yl)pyrimidine 2HCl
Description
5-(1H-Imidazol-5-yl)pyrimidine 2HCl is a hydrochloride salt of a heterocyclic compound combining imidazole and pyrimidine moieties. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, is linked to the pyrimidine ring at the 5-position, while the hydrochloride salt enhances solubility and stability for pharmaceutical or synthetic applications.
Properties
Molecular Formula |
C7H8Cl2N4 |
|---|---|
Molecular Weight |
219.07 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)pyrimidine;dihydrochloride |
InChI |
InChI=1S/C7H6N4.2ClH/c1-6(2-9-4-8-1)7-3-10-5-11-7;;/h1-5H,(H,10,11);2*1H |
InChI Key |
MLMBPGYDCHURKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=CN=CN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-5-yl)pyrimidine 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with glyoxal and ammonium acetate, leading to the formation of the imidazole ring. The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-5-yl)pyrimidine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .
Scientific Research Applications
5-(1H-imidazol-5-yl)pyrimidine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-5-yl)pyrimidine 2HCl involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5-(1H-imidazol-5-yl)pyrimidine 2HCl with analogous imidazole-pyrimidine derivatives, focusing on structural variations, molecular properties, and applications. Data are derived from commercially available compounds cataloged by AldrichCPR and synthesis pathways described in patent literature .
Key Observations:
Positional Isomerism : The substitution pattern (imidazol-5-yl vs. imidazol-1-yl) significantly impacts electronic properties. For example, this compound’s 5-position linkage may enhance hydrogen-bonding capacity compared to 1-yl derivatives, influencing target binding in biological systems.
Functional Group Diversity :
- The boronic acid substituent in 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid enables cross-coupling reactions, making it valuable in constructing complex molecules .
- The bromine in 5-bromo-2-(1H-imidazol-1-yl)pyrimidine serves as a reactive site for nucleophilic substitution or metal-catalyzed coupling.
- The HCl salt in the target compound improves aqueous solubility, critical for bioavailability in drug development.
Research Findings and Implications
- Synthetic Flexibility: Imidazole-pyrimidine hybrids are synthetically versatile. For instance, benzyl 5-(1H-imidazol-5-yl)pent-4-ynoate (from patent literature ) demonstrates the feasibility of introducing alkyne spacers for click chemistry applications, a strategy adaptable to this compound.
- Pharmacological Potential: While direct studies on this compound are lacking, analogs like 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid have been used in kinase inhibitor development, suggesting similar therapeutic avenues for the target compound .
- Limitations : The hydrochloride form may introduce instability under basic conditions, necessitating formulation optimization compared to neutral boronic acid or brominated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
